Cas no 2015199-14-9 (tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate)

Tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate is a chiral intermediate widely used in organic synthesis and pharmaceutical research. Its key advantages include high enantiomeric purity, which is critical for asymmetric synthesis, and the presence of a bromophenyl group that facilitates further functionalization via cross-coupling reactions. The tert-butyl ester moiety enhances stability and solubility, making it suitable for a range of reaction conditions. This compound is particularly valuable in the preparation of bioactive molecules, such as peptidomimetics and small-molecule inhibitors. Its well-defined stereochemistry and versatile reactivity make it a reliable building block for complex synthetic routes.
tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate structure
2015199-14-9 structure
Product Name:tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate
CAS No:2015199-14-9
MF:C13H18BrNO2
MW:300.191523075104
CID:5630346
PubChem ID:165926659
Update Time:2025-05-20

tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate Chemical and Physical Properties

Names and Identifiers

    • D-Phenylalanine, 2-bromo-, 1,1-dimethylethyl ester
    • EN300-28290190
    • 2015199-14-9
    • tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate
    • Inchi: 1S/C13H18BrNO2/c1-13(2,3)17-12(16)11(15)8-9-6-4-5-7-10(9)14/h4-7,11H,8,15H2,1-3H3/t11-/m1/s1
    • InChI Key: QIZFHEDCQDDGHH-LLVKDONJSA-N
    • SMILES: BrC1C=CC=CC=1C[C@H](C(=O)OC(C)(C)C)N

Computed Properties

  • Exact Mass: 299.05209g/mol
  • Monoisotopic Mass: 299.05209g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 5
  • Complexity: 263
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 52.3Ų

Experimental Properties

  • Density: 1.313±0.06 g/cm3(Predicted)
  • Boiling Point: 351.1±27.0 °C(Predicted)
  • pka: 6.71±0.33(Predicted)

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Additional information on tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate

tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate: A Comprehensive Overview

tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate, also known by its CAS number 2015199-14-9, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound is characterized by its unique structure, which includes a tert-butyl ester group, an amino group at the 2R position, and a bromophenyl substituent at the 3-position of the propanoate backbone. The combination of these functional groups makes it a versatile molecule with potential applications in drug design and chemical synthesis.

Recent studies have highlighted the importance of chiral centers in organic compounds, particularly in the context of pharmaceutical development. The (2R) configuration of this compound plays a crucial role in determining its stereochemical properties, which are essential for its biological activity. Researchers have explored the use of this compound as a building block in the synthesis of bioactive molecules, leveraging its chiral center to induce specific interactions with biological targets.

The presence of the bromophenyl group introduces additional complexity to the molecule, enhancing its potential for use in various chemical reactions. For instance, the bromine atom can serve as a leaving group in substitution reactions, enabling the construction of more intricate molecular architectures. This feature has been exploited in recent studies to develop novel synthetic pathways for complex organic molecules.

In terms of synthesis, tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate can be prepared through a variety of methods, including enzymatic resolutions and asymmetric catalysis. These approaches not only ensure high enantiomeric excess but also align with the growing demand for sustainable and environmentally friendly chemical processes. The use of biocatalysts, such as lipases or other enzymes, has been particularly promising in achieving efficient syntheses of this compound.

From a pharmacological perspective, this compound has shown potential as a precursor for drugs targeting various therapeutic areas. Its amino group can participate in hydrogen bonding interactions, which are critical for binding to protein targets. Additionally, the tert-butyl ester group contributes to the molecule's lipophilicity, enhancing its ability to cross cellular membranes and reach intracellular targets.

Recent advancements in computational chemistry have also provided deeper insights into the properties of tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate. Molecular modeling studies have revealed its ability to adopt conformations that are favorable for binding to specific receptors. These findings have guided experimental efforts to optimize its bioavailability and efficacy as a drug candidate.

In conclusion, tert-butyl (2R)-2-amino-3-(2-bromophenyl)propanoate is a multifaceted compound with significant potential in both academic research and industrial applications. Its unique structure, combined with recent advances in synthetic and computational techniques, positions it as a valuable tool in the development of innovative chemical entities.

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